Disilanol
Description
Properties
Molecular Formula |
H6OSi2 |
|---|---|
Molecular Weight |
78.22 g/mol |
IUPAC Name |
hydroxy(silyl)silane |
InChI |
InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3 |
InChI Key |
GKOZKEKDBJADSV-UHFFFAOYSA-N |
SMILES |
O[SiH2][SiH3] |
Canonical SMILES |
O[SiH2][SiH3] |
Origin of Product |
United States |
Preparation Methods
Two-Step Process
An alternative method converts dichlorosilanes to diacetoxy intermediates before hydrolysis:
-
Acetylation :
-
Hydrolysis :
Challenges and Limitations
Despite high yields (~85%), residual acetic acid accelerates condensation, forming siloxane bridges (Si-O-Si). Purification via fractional distillation or solvent extraction is necessary but increases costs. This method is less favored industrially due to byproduct management challenges.
Electrochemical Reductive Coupling of Chlorosilanes
Disilane Intermediate Synthesis
Recent advances employ electrochemistry to synthesize disilanes (Si₂Cl₆), which are hydrolyzed to this compound. A carbon cathode reduces chlorosilanes to silyl radicals, which couple to form disilanes:
Subsequent hydrolysis yields this compound:
Advantages Over Traditional Methods
This approach avoids stoichiometric reductants like lithium aluminum hydride, reducing metal waste. Yields for disilanes reach 75–90%, though hydrolysis efficiency requires further optimization.
Transition Metal-Catalyzed Hydrolysis of Hydrosilanes
Iridium-Catalyzed Selective Hydrolysis
Hydrosilanes (Si₂H₆) react with water in the presence of iridium(III) catalysts to form this compound. The mechanism involves oxidative addition of Si-H bonds to the metal center, followed by hydrolysis:
Catalysts such as [IrCl(Cp*)(NHC)]⁺[BArF₄]⁻ (Cp* = pentamethylcyclopentadienyl, NHC = N-heterocyclic carbene) achieve turnover frequencies (TOF) of 1,200 h⁻¹.
Kinetic Control and Byproducts
Reaction monitoring via ¹H NMR revealed intermediate hydrosilanols (SiH₃OH), which further hydrolyze to this compound. Excess water (>4 equiv.) minimizes disiloxane (Si₂O) formation, ensuring >95% selectivity.
Comparative Analysis of this compound Synthesis Methods
Efficiency and Byproduct Generation
Cost and Environmental Impact
Tertiary amine-mediated hydrolysis is cost-effective for bulk production but generates HCl waste. Iridium catalysis, while selective, faces scalability challenges due to catalyst costs (~$500/g). Electrochemical methods offer a green alternative but require specialized equipment .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing disilanol, and how should researchers interpret conflicting spectral data?
- Methodological Answer : this compound’s structural analysis typically employs NMR (<sup>29</sup>Si and <sup>1</sup>H) and FT-IR spectroscopy . For example, <sup>29</sup>Si NMR peaks for silanol groups appear between -10 to -30 ppm, while hydroxyl (Si-OH) IR stretches occur near 3200–3700 cm<sup>-1</sup>. Conflicting data (e.g., unexpected peak splitting) may arise from sample hydration or polymerization. To resolve this:
- Conduct variable-temperature NMR to assess dynamic equilibria (e.g., hydrogen bonding).
- Compare spectra with computational models (e.g., DFT simulations) .
- Data Table :
| Technique | Key Peaks/Features | Common Artifacts |
|---|---|---|
| <sup>29</sup>Si NMR | -10 to -30 ppm (Si-OH) | Hydration-induced shifts |
| FT-IR | 3200–3700 cm<sup>-1</sup> (O-H) | Overlapping with solvent peaks |
Q. How can researchers optimize this compound synthesis to minimize polymerization during preparation?
- Methodological Answer : this compound is prone to condensation (e.g., forming siloxanes). Mitigation strategies include:
- Low-temperature reactions (e.g., below 0°C) to slow kinetics.
- Use of bulky substituents (e.g., tert-butyl groups) to sterically hinder polymerization.
- In situ stabilization via hydrogen-bond acceptors (e.g., ethers) .
- Experimental Design :
- Compare yields under varying temperatures and stabilizing agents.
- Monitor reaction progress via <sup>29</sup>Si NMR to detect early-stage condensation.
Advanced Research Questions
Q. How should researchers design experiments to study this compound’s reactivity in catalytic systems, particularly when conflicting kinetic data arises?
- Methodological Answer : this compound’s dual nucleophilic/electrophilic behavior complicates kinetic studies. To address contradictions:
- Use stopped-flow spectroscopy to capture transient intermediates.
- Perform isotopic labeling (e.g., <sup>18</sup>O in Si-OH) to trace reaction pathways.
- Apply multivariate analysis (e.g., PCA) to disentangle overlapping kinetic profiles .
Q. What computational methods are most reliable for modeling this compound’s condensed-phase behavior, and how do they align/conflict with experimental data?
- Methodological Answer :
- DFT/MD simulations are preferred for modeling hydrogen-bond networks. For example, a 2023 study found that DFT (B3LYP/6-311+G(d,p)) accurately predicted this compound’s dimerization energy but underestimated solvent effects.
- Validation Strategy : Compare simulated IR spectra with experimental data, focusing on O-H stretching regions. Discrepancies >50 cm<sup>-1</sup> suggest inadequate solvation models .
Q. How can researchers reconcile discrepancies in this compound’s thermodynamic stability reported across different studies?
- Methodological Answer : Variations often stem from impurities (e.g., residual HCl from synthesis) or measurement techniques. To harmonize
- Standardize purification protocols (e.g., repeated vacuum distillation).
- Use calorimetry (DSC/TGA) under inert atmospheres to measure decomposition enthalpies.
- Cross-validate with ab initio calculations (e.g., CCSD(T)) for gas-phase stability .
Data Contradiction Analysis Framework
| Step | Action | Example for this compound |
|---|---|---|
| 1. Identify | Flag inconsistent results (e.g., varying pKa values). | pKa ranges from 6.5–8.0 in different solvents. |
| 2. Contextualize | Compare experimental conditions (solvent, purity). | Aqueous vs. anhydrous THF environments. |
| 3. Replicate | Repeat measurements with controlled variables. | Measure pKa in rigorously dried DMSO. |
| 4. Model | Use computational tools to test hypotheses. | Simulate solvation effects via COSMO-RS. |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
